4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
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Overview
Description
4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound that features a triazole ring, a bromophenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of the corresponding hydrazine derivative with a suitable acylating agent.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction, typically using bromine or a brominating agent.
Attachment of the Pyridine Moiety: The pyridine moiety is attached via a nucleophilic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.
Acetylation and Amidation: The final steps involve acetylation of the sulfanyl group followed by amidation with benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated products, hydrogenated triazole derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its triazole ring is known for its bioactivity, which can be exploited in various assays.
Medicine
In medicinal chemistry, 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its structural features.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and pyridine moieties may enhance binding affinity and specificity. The sulfanyl group can undergo redox reactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is unique due to the presence of both the pyridine and benzamide moieties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H17BrN6O2S |
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Molecular Weight |
509.4 g/mol |
IUPAC Name |
4-[[2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C22H17BrN6O2S/c23-16-5-9-18(10-6-16)29-21(15-2-1-11-25-12-15)27-28-22(29)32-13-19(30)26-17-7-3-14(4-8-17)20(24)31/h1-12H,13H2,(H2,24,31)(H,26,30) |
InChI Key |
BOCPODSKRTZGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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